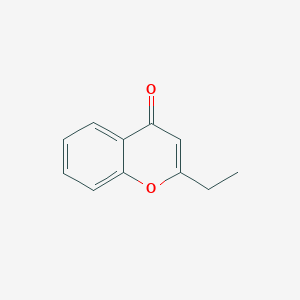
2-Ethylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylchromen-4-one, also known as coumarin, is a natural compound found in many plants, such as tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anti-coagulant, and anti-tumor properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of 2-Ethylchromen-4-one is complex and varies depending on the specific derivative and the target molecule. Coumarin has been reported to inhibit various enzymes, such as cytochrome P450, tyrosinase, and topoisomerase. It can also interact with DNA and RNA, leading to DNA damage and apoptosis. Coumarin has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
Coumarin has been reported to have various biochemical and physiological effects, such as anti-inflammatory, anti-coagulant, and anti-tumor activities. It can also modulate glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and obesity. Coumarin has been shown to have protective effects against liver and kidney damage, due to its anti-oxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments, such as its availability, low cost, and ease of synthesis. It can also be easily modified to create derivatives with different properties. However, 2-Ethylchromen-4-one has some limitations, such as its low solubility in water and potential toxicity at high doses. The use of 2-Ethylchromen-4-one in lab experiments should be carefully controlled and monitored to ensure safety and accuracy.
Zukünftige Richtungen
There are several future directions for the research on 2-Ethylchromen-4-one, including the development of new derivatives with improved properties and the investigation of its potential applications in agriculture and food industry. Coumarin has also been proposed as a potential therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 2-Ethylchromen-4-one and its potential applications in different fields.
Synthesemethoden
Coumarin can be synthesized by several methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The most commonly used method is the Pechmann condensation, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a catalyst, such as sulfuric acid. The yield and purity of 2-Ethylchromen-4-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential applications in drug discovery. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activities. Coumarin derivatives have been synthesized and tested for their activity against various diseases, such as HIV, tuberculosis, and malaria. Coumarin has also been investigated for its potential as a natural preservative in food industry, due to its anti-microbial and anti-oxidant properties.
Eigenschaften
CAS-Nummer |
14736-30-2 |
|---|---|
Produktname |
2-Ethylchromen-4-one |
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Kanonische SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Synonyme |
2-ethyl-4H-1-Benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



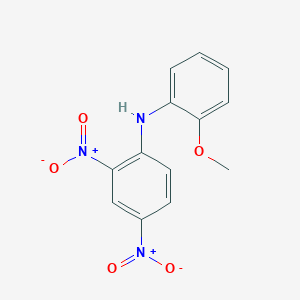
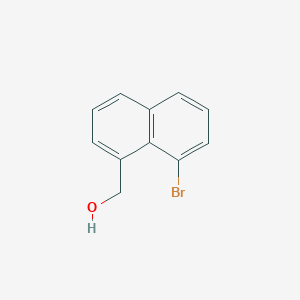

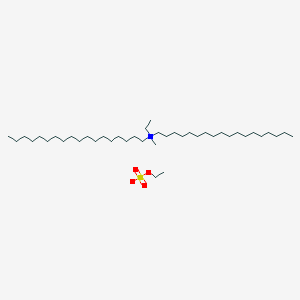
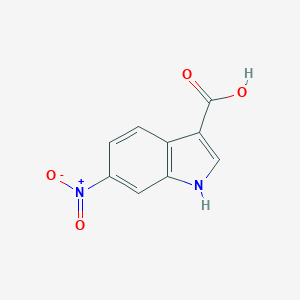
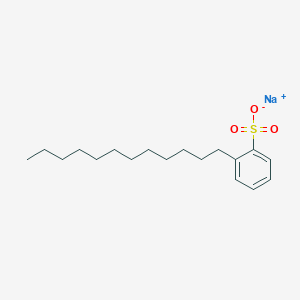
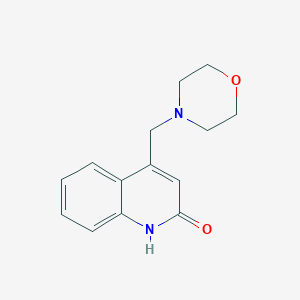
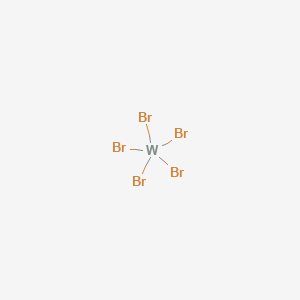
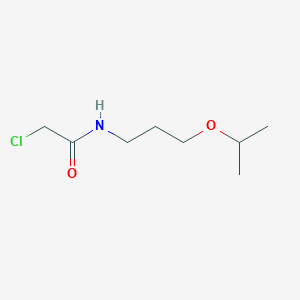
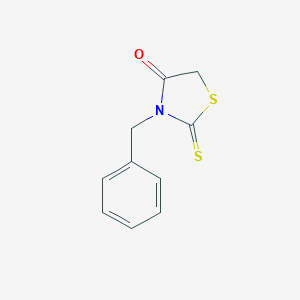
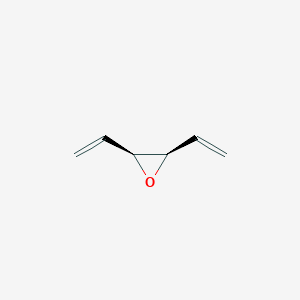
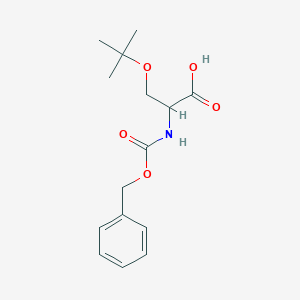
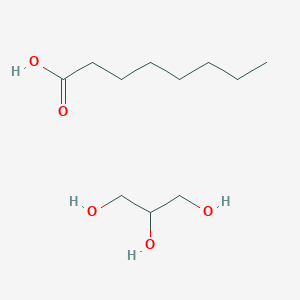
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)